molecular formula C7H11FO3 B583510 methyl (2R,4S)-4-fluorooxane-2-carboxylate CAS No. 157919-83-0

methyl (2R,4S)-4-fluorooxane-2-carboxylate

Katalognummer: B583510
CAS-Nummer: 157919-83-0
Molekulargewicht: 162.16
InChI-Schlüssel: LBMDWIPBGKOEPK-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl (2R,4S)-4-fluorooxane-2-carboxylate is a chiral compound with a tetrahydropyran ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a fluorine atom and a carboxylate ester group in its structure makes it a valuable intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-fluorooxane-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated alcohol with a chiral auxiliary, followed by cyclization to form the tetrahydropyran ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like titanium tetrachloride or boron trifluoride etherate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

methyl (2R,4S)-4-fluorooxane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

methyl (2R,4S)-4-fluorooxane-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl (2R,4S)-4-fluorooxane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The carboxylate ester group can undergo hydrolysis to release the active form of the compound, which then interacts with its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,4S)-methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate
  • (2R,4S)-methyl 4-chlorotetrahydro-2H-pyran-2-carboxylate
  • (2R,4S)-methyl 4-bromotetrahydro-2H-pyran-2-carboxylate

Uniqueness

The presence of the fluorine atom in methyl (2R,4S)-4-fluorooxane-2-carboxylate distinguishes it from its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it a unique and valuable compound in various applications .

Eigenschaften

CAS-Nummer

157919-83-0

Molekularformel

C7H11FO3

Molekulargewicht

162.16

IUPAC-Name

methyl (2R,4S)-4-fluorooxane-2-carboxylate

InChI

InChI=1S/C7H11FO3/c1-10-7(9)6-4-5(8)2-3-11-6/h5-6H,2-4H2,1H3/t5-,6+/m0/s1

InChI-Schlüssel

LBMDWIPBGKOEPK-NTSWFWBYSA-N

SMILES

COC(=O)C1CC(CCO1)F

Synonyme

2H-Pyran-2-carboxylicacid,4-fluorotetrahydro-,methylester,cis-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.